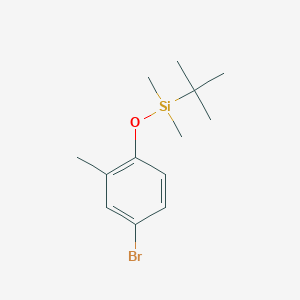
(4-bromo-2-methylphenoxy)(tert-butyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-bromo-2-methylphenoxy)(tert-butyl)dimethylsilane is an organosilicon compound that features a bromine atom and a t-butyldimethylsilyloxy group attached to a toluene ring. This compound is of interest in organic synthesis due to its unique reactivity and the protective nature of the t-butyldimethylsilyloxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-2-methylphenoxy)(tert-butyl)dimethylsilane typically involves the protection of a hydroxyl group using t-butyldimethylsilyl chloride in the presence of a base, followed by bromination of the aromatic ring. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protective group strategies and bromination reactions. The use of automated synthesis equipment and high-purity reagents ensures consistency and scalability in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
(4-bromo-2-methylphenoxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Desilylation Reactions: The t-butyldimethylsilyloxy group can be removed using fluoride sources such as tetrabutylammonium fluoride (TBAF) in THF.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can replace the bromine atom in the presence of a suitable base.
Desilylation: TBAF in THF is commonly used to remove the t-butyldimethylsilyloxy group.
Major Products Formed
Substitution: The major products depend on the nucleophile used, resulting in compounds like 2-(t-Butyldimethylsilyloxy)-5-aminotoluene or 2-(t-Butyldimethylsilyloxy)-5-thiotoluene.
Desilylation: The removal of the t-butyldimethylsilyloxy group yields 5-bromotoluene.
Wissenschaftliche Forschungsanwendungen
(4-bromo-2-methylphenoxy)(tert-butyl)dimethylsilane is used in various scientific research applications:
Organic Synthesis: It serves as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of functionalized polymers and advanced materials.
Biological Studies: It is employed in the synthesis of biologically active molecules and as a protective group in the synthesis of sensitive compounds.
Wirkmechanismus
The mechanism of action of (4-bromo-2-methylphenoxy)(tert-butyl)dimethylsilane primarily involves its reactivity as a protected bromotoluene derivative. The t-butyldimethylsilyloxy group protects the hydroxyl functionality during reactions, allowing selective bromination and subsequent functionalization. The bromine atom can be substituted by various nucleophiles, enabling the synthesis of diverse derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(t-Butyldimethylsilyloxy)-6-bromonaphthalene: Similar in structure but with a naphthalene ring instead of toluene.
2-(t-Butyldimethylsilyloxy)-4-bromoanisole: Features a methoxy group on the aromatic ring.
Uniqueness
(4-bromo-2-methylphenoxy)(tert-butyl)dimethylsilane is unique due to its specific substitution pattern on the toluene ring, which provides distinct reactivity and selectivity in synthetic applications. The presence of both the t-butyldimethylsilyloxy group and the bromine atom allows for versatile functionalization strategies .
Eigenschaften
Molekularformel |
C13H21BrOSi |
|---|---|
Molekulargewicht |
301.29 g/mol |
IUPAC-Name |
(4-bromo-2-methylphenoxy)-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H21BrOSi/c1-10-9-11(14)7-8-12(10)15-16(5,6)13(2,3)4/h7-9H,1-6H3 |
InChI-Schlüssel |
QLOXEPNLFPISMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














